3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring system, such as suprofen and articaine, exhibit various pharmacological properties.
Pyridine Derivatives: Compounds with a pyridine ring system, such as nicotinamide and pyridoxine, are known for their biological activities.
Uniqueness
3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C15H10N2O4S |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-amino-2-benzoyl-6-oxo-5H-thieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6,9H,16H2,(H,20,21) |
InChI Key |
BCCKKGJWIZMHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC(C(=O)N=C3S2)C(=O)O)N |
Origin of Product |
United States |
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